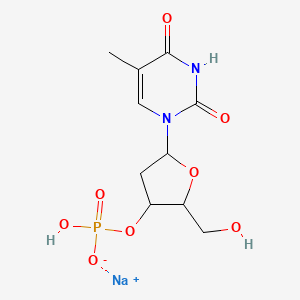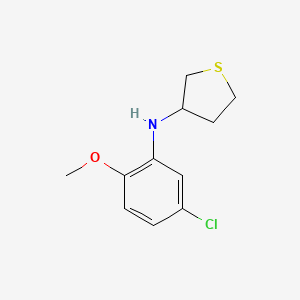![molecular formula C15H23N5O3 B12101636 2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)
2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid: butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate , is a synthetic compound. It is not naturally occurring and is only found in individuals exposed to this compound or its derivatives .
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps
Starting Material: Begin with a suitable precursor, such as an amino acid or a related compound.
Activation: Protect functional groups (if necessary) and activate the carboxylic acid group.
Coupling Reaction: React the activated carboxylic acid with an amine (e.g., 2-amino-5-(diaminomethylideneamino)pentanoic acid).
Deprotection: Remove any protecting groups.
Phenylpropanoic Acid Derivatization: Introduce the phenylpropanoic acid moiety.
Reaction Conditions:: Specific reaction conditions (solvents, temperatures, catalysts) would depend on the individual steps and protecting groups used.
Industrial Production:: Industrial-scale production methods are proprietary and may involve variations of the above steps. Manufacturers optimize yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Reactions::
Coupling Reaction: The key step involves amide bond formation between the amino group of the starting material and the carboxylic acid group.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed back to the carboxylic acid and amine.
Esterification: Phenylpropanoic acid can react with alcohols to form esters.
Coupling: Common coupling reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Esterification: Acid catalysts (e.g., sulfuric acid).
Major Products:: The major product is the target compound itself, 2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a synthetic building block for drug discovery and chemical synthesis.
Biology: Studying cellular processes and protein interactions.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While this compound is unique due to its specific structure, it shares similarities with other amino acids and synthetic derivatives. Some similar compounds include:
- Other amino acids with similar side chains.
Butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate: (mentioned earlier).
Propriétés
IUPAC Name |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHGSGQZSOLIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)



![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)


![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)





